molecular formula C11H7BrN4O B13964249 5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine

5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine

Katalognummer: B13964249
Molekulargewicht: 291.10 g/mol
InChI-Schlüssel: VWQLQYCVRGZLDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-oxazolo[4,5-b]pyridin-2-yl-2-pyridinamine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-oxazolo[4,5-b]pyridin-2-yl-2-pyridinamine typically involves the formation of the oxazole ring followed by bromination. One common method involves the reaction of 2-aminopyridine with a suitable brominating agent under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-oxazolo[4,5-b]pyridin-2-yl-2-pyridinamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized pyridinamine compounds .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-oxazolo[4,5-b]pyridin-2-yl-2-pyridinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-oxazolo[4,5-b]pyridin-2-yl-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-3-oxazolo[4,5-b]pyridin-2-yl-2-pyridinamine is unique due to its specific structural features, including the presence of both an oxazole and pyridine ring fused together. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H7BrN4O

Molekulargewicht

291.10 g/mol

IUPAC-Name

5-bromo-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H7BrN4O/c12-6-4-7(9(13)15-5-6)11-16-10-8(17-11)2-1-3-14-10/h1-5H,(H2,13,15)

InChI-Schlüssel

VWQLQYCVRGZLDA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(N=CC(=C3)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.